Sorbitan laurate

描述

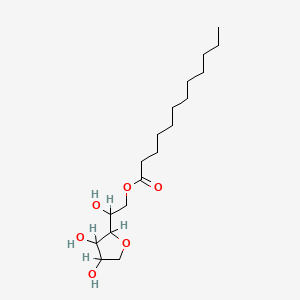

Sorbitan laurate is a colorless, liquid surfactant commonly added to cosmetics and personal care products. It belongs to the family of sorbitan fatty acid esters, which are derived from sorbitol, a sugar alcohol, and lauric acid, a saturated fatty acid . As an emulsifier and stabilizer, this compound helps to blend water and oil-based ingredients in formulations, enabling uniform dispersion and smooth application of products like creams, lotions, and makeup . The chemical formula of this compound is C18H34O6 .

准备方法

Synthetic Routes and Reaction Conditions: Sorbitan laurate is synthesized through esterification, a chemical reaction between sorbitol and lauric acid . First, sorbitol undergoes esterification with lauric acid under controlled conditions to produce the sorbitan intermediate . This intermediate then reacts further to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the dehydration and esterification of sorbitol and lauric acid . The process involves heating the reactants under vacuum or inert atmosphere to remove water and drive the reaction to completion .

化学反应分析

Types of Reactions: Sorbitan laurate primarily undergoes esterification reactions . It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into sorbitol and lauric acid .

Common Reagents and Conditions:

Esterification: Sorbitol and lauric acid under controlled heating and vacuum conditions.

Hydrolysis: Acidic or basic conditions to break down the ester bond.

Major Products Formed:

Esterification: this compound.

Hydrolysis: Sorbitol and lauric acid.

科学研究应用

Industrial Applications

-

Pharmaceuticals

- Emulsifier : Sorbitan laurate is commonly used in pharmaceutical formulations as an emulsifying agent to stabilize oil-in-water (o/w) emulsions. It helps in the uniform distribution of active ingredients in topical and intravenous preparations .

- Excipient : It serves as an excipient in drug formulations, enhancing the solubility and bioavailability of poorly soluble drugs .

-

Food Industry

- Food Additive : Designated as E493, this compound is utilized as an emulsifier in various food products, improving texture and stability . It is particularly effective in stabilizing milk and cream mixtures, gel marmalades, and chocolates.

- Fermentation Aid : It is employed in vitamin C fermentation processes, facilitating the growth of microorganisms necessary for production .

-

Cosmetics

- Emulsifying Agent : this compound is widely used in cosmetic formulations including creams, lotions, shampoos, and make-up products. It acts as a stabilizer and thickener, enhancing the texture and application properties of cosmetic products .

- Solubilizer : It helps solubilize water-insoluble ingredients such as essential oils and fragrances, contributing to the efficacy of skin care formulations .

Skin Permeability Enhancement

A study investigated the synergistic effects of this compound with other chemical enhancers on skin permeability. The results indicated that the combination significantly improved the transdermal delivery of therapeutic agents, suggesting potential applications in topical drug formulations .

Emulsion Stability

Research demonstrated that this compound effectively stabilizes o/w emulsions in cosmetic products. The study highlighted its role in maintaining emulsion integrity over time, which is crucial for product shelf-life and efficacy .

Data Table: Summary of Applications

| Industry | Application | Function |

|---|---|---|

| Pharmaceuticals | Emulsifier | Stabilizes drug formulations |

| Excipient | Enhances solubility of active ingredients | |

| Food | Food Additive | Improves texture and stability |

| Fermentation Aid | Facilitates microbial growth | |

| Cosmetics | Emulsifying Agent | Stabilizes creams, lotions, and make-up |

| Solubilizer | Dissolves water-insoluble ingredients |

作用机制

Sorbitan laurate exerts its effects through its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts . This allows it to reduce the surface tension between water and oil phases, promoting the formation of stable emulsions . The hydrophilic part interacts with water molecules, while the lipophilic part interacts with oil molecules, enabling the uniform dispersion of ingredients .

相似化合物的比较

- Sorbitan stearate

- Sorbitan oleate

- Sorbitan palmitate

- Sorbitan tristearate

- Sorbitan trioleate

Comparison: Sorbitan laurate is unique due to its specific fatty acid component, lauric acid, which provides distinct emulsifying properties . Compared to other sorbitan esters, this compound is more hydrophilic, making it particularly effective in oil-in-water emulsions . Its mild nature and compatibility with various formulations make it a preferred choice in cosmetics and personal care products .

生物活性

Sorbitan laurate, also known as Span 20, is a non-ionic surfactant derived from sorbitol and lauric acid. It is widely used in food, cosmetics, and pharmaceuticals due to its emulsifying properties. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, potential carcinogenicity, and effects on skin permeability.

This compound is characterized by its hydrophilic-lipophilic balance (HLB) of approximately 8.6, which makes it suitable for stabilizing oil-in-water emulsions. The compound acts primarily by reducing surface tension at the oil-water interface, facilitating the dispersion of oil droplets in aqueous solutions.

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits low toxicity when ingested. The LD50 (lethal dose for 50% of the population) in rats is greater than 5 g/kg body weight, indicating a relatively safe profile for oral consumption . Repeated dose toxicity studies have demonstrated that dietary concentrations of up to 5% did not result in adverse effects over a two-year period in rats .

Chronic Toxicity and Carcinogenicity

Long-term studies have indicated that this compound does not exhibit carcinogenic properties. In mouse skin studies, it was found to be inactive as a carcinogen or tumor promoter when applied alone; however, it acted as a co-carcinogen when used in conjunction with other compounds such as DMBA (7,12-dimethylbenz(a)anthracene) . Notably, at concentrations above 10%, it has been associated with tumor promotion .

Dermal Absorption and Skin Irritation

This compound's dermal absorption is limited due to its high molecular weight. Studies suggest that intact skin does not readily absorb the compound, which minimizes systemic exposure . However, it has been implicated in contact dermatitis and allergic reactions in sensitive individuals .

Case Studies on Skin Permeability

Research has shown that this compound can enhance skin permeability when used alongside other chemical enhancers. A notable case study demonstrated synergistic effects with sodium lauroylsarcosinate, indicating that while this compound itself may not penetrate deeply, it can facilitate the absorption of other compounds through the skin barrier .

Summary of Findings

| Parameter | Finding |

|---|---|

| Chemical Structure | Non-ionic surfactant (Span 20) |

| Acute Toxicity (LD50) | > 5 g/kg body weight |

| Chronic Toxicity | No adverse effects at 5% dietary concentration |

| Carcinogenicity | Inactive as a carcinogen; co-carcinogenic with DMBA |

| Dermal Absorption | Limited; potential for irritation |

| Skin Permeability | Enhances absorption of other compounds |

属性

IUPAC Name |

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZFANDGMFTDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324260 | |

| Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sorbitan monolaurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16287-68-6, 5959-89-7, 1338-39-2 | |

| Record name | NSC406169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,4-anhydro-, 6-dodecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-glucitol 6-dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan laurate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。